Cas no 1421505-59-0 (8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide)

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide structure
1421505-59-0 structure
商品名:8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide
CAS番号:1421505-59-0
MF:C20H25N3O3S
メガワット:387.495803594589
CID:6043736
PubChem ID:71802333

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide
    • 1421505-59-0
    • 8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
    • VU0547199-1
    • 8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
    • 8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
    • AKOS024554046
    • F6404-0958
    • インチ: 1S/C20H25N3O3S/c1-5-26-15-9-7-6-8-14(15)21-18(25)13-11-23-17(24)10-16(20(2,3)4)22-19(23)27-12-13/h6-10,13H,5,11-12H2,1-4H3,(H,21,25)
    • InChIKey: AJYDDAOAVHHBQJ-UHFFFAOYSA-N
    • ほほえんだ: S1C2=NC(=CC(N2CC(C(NC2C=CC=CC=2OCC)=O)C1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 387.16166284g/mol
  • どういたいしつりょう: 387.16166284g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 653
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6404-0958-2mg
8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1421505-59-0
2mg
$88.5 2023-09-09
Life Chemicals
F6404-0958-2μmol
8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1421505-59-0
2μmol
$85.5 2023-09-09
Life Chemicals
F6404-0958-1mg
8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1421505-59-0
1mg
$81.0 2023-09-09
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F6404-0958-15mg
8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
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15mg
$133.5 2023-09-09
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F6404-0958-5μmol
8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1421505-59-0
5μmol
$94.5 2023-09-09
Life Chemicals
F6404-0958-10mg
8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1421505-59-0
10mg
$118.5 2023-09-09
Life Chemicals
F6404-0958-4mg
8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1421505-59-0
4mg
$99.0 2023-09-09
Life Chemicals
F6404-0958-20mg
8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1421505-59-0
20mg
$148.5 2023-09-09
Life Chemicals
F6404-0958-75mg
8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1421505-59-0
75mg
$312.0 2023-09-09
Life Chemicals
F6404-0958-20μmol
8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
1421505-59-0
20μmol
$118.5 2023-09-09

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamide 関連文献

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido2,1-b1,3thiazine-3-carboxamideに関する追加情報

Compound Introduction: 8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS No. 1421505-59-0)

8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide, identified by its CAS number 1421505-59-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the pyrimido[2,1-b][1,3]thiazine scaffold, a core structure that has been extensively explored for its potential biological activities. The presence of multiple functional groups, including a tert-butyl substituent at the 8-position and an N-(2-ethoxyphenyl) moiety at the 3-position, contributes to the compound's distinct chemical and biological properties.

The pyrimido[2,1-b][1,3]thiazine core is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets. This particular derivative has been synthesized with the intention of modulating specific enzymatic or receptor interactions that are relevant to therapeutic intervention. The 6-oxo group at the 6-position further enhances the compound's potential bioactivity by introducing a polar and hydrogen-bonding capable moiety. The overall structure of 8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide suggests a balance between lipophilicity and polarity, which is often critical for drug-like properties such as solubility and membrane permeability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies have indicated that the tert-butyl group may serve as a steric anchor in protein binding pockets, while the N-(2-ethoxyphenyl) moiety could engage in π-stacking interactions or hydrogen bonding with aromatic residues in target proteins. These interactions are crucial for achieving high affinity and selectivity. The 6-oxo group has been shown to be particularly important for stabilizing hydrogen bonds with negatively charged or polar residues in protein active sites.

In vitro studies have begun to explore the potential biological activities of 8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide. Preliminary data suggest that this compound exhibits inhibitory effects on certain kinases and transcription factors that are implicated in cancer progression. The pyrimido[2,1-b][1,3]thiazine scaffold is known to interact with ATP-binding sites in kinases, making it a promising candidate for developing kinase inhibitors. Additionally, the presence of electron-withdrawing groups such as the carbonyl oxygen at the 6-position may enhance electrophilicity at key binding sites.

The N-(2-ethoxyphenyl) substituent adds another layer of complexity to the compound's biological profile. Ethoxy groups are often incorporated into drug molecules to improve metabolic stability and solubility. In this context, the ethoxy group may modulate the compound's pharmacokinetic properties by influencing its absorption, distribution, metabolism, and excretion (ADME). Furthermore, phenyl rings are frequently found in bioactive molecules due to their ability to engage in hydrophobic interactions within protein binding sites.

One of the most intriguing aspects of this compound is its potential for structural diversity through derivatization. By modifying substituents such as the tert-butyl group or introducing additional functional groups at other positions within the core scaffold,8-tert-butyl-N-(2-ethoxyphenyl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine *carboxamide* could be tailored to achieve specific biological outcomes. For instance, replacing* *the* *tert-butyl* *group* *with* *a* *methyl* *or* *ethyl* *group* *might* *alter* *its* *potency* *and* *selectivity*

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include cyclization reactions to form the pyrimido[2,1-b][1,3]thiazine core, followed by functional group transformations such as nitration, reduction, and alkylation or acylation at specific positions. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to introduce complex substituents with high efficiency.

The development of novel synthetic methodologies is an ongoing pursuit in medicinal chemistry, particularly when dealing with complex heterocyclic compounds like this one. Researchers are continuously exploring innovative approaches to streamline synthetic routes, reduce costs, and minimize environmental impact. For example, catalytic asymmetric synthesis has been investigated as a means to introduce chirality into drug candidates efficiently, which is often essential for achieving optimal pharmacological activity.

Evaluation of a compound's physicochemical properties is critical before it can progress into preclinical testing. Parameters such as solubility, logP (partition coefficient),* molecular weight*,* hydrogen bond donor/acceptor counts*,*and* *topological polar surface area (TPSA)* are carefully measured and optimized during lead optimization phases. In the case of *8-*tert-butyl-*N-*((–)–*ethoxyphenyl*)-*–*oxo-*–*–*pyrimido[*–*–*–*b[*–*–*–*[*)-*–*–*carboxamide*, these properties have been assessed using high-throughput screening methods and computational models to predict its behavior in biological systems.

The role of structure-based drug design cannot be overstated in modern medicinal chemistry. By leveraging X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy,and *computational modeling techniques*, researchers can gain deep insights into how a compound interacts with its target protein at an atomic level. These insights are invaluable for designing next-generation analogs that exhibit improved potency, selectivity,and pharmacokinetic profiles.

As interest in targeted therapies grows, compounds like *8-*tert-butyl-*N-*((–)–*ethoxyphenyl*)-*–*oxo-*–*pyrimido[*–*–*b[*–*–*[*)-*–*carboxamide CAS No.* 1421505*-59*-0 continue to be scrutinized for their potential applications in treating various diseases including cancer,* inflammation,*and infectious disorders.* The combination of traditional synthetic organic chemistry with modern biophysical techniques provides a robust framework for discovering new drug candidates that meet stringent therapeutic requirements.

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